Acedoben Acyl Glucuronide

概要

説明

Acedoben Acyl Glucuronide is a synthetic compound that belongs to the oxanocarboxylic acid family. This compound has garnered interest due to its potential therapeutic and environmental applications. It is known for its antiviral, antibacterial, and antitumor properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acedoben Acyl Glucuronide typically involves the esterification of 3,4,5-trihydroxyoxane-2-carboxylic acid with 4-acetamidobenzoyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反応の分析

Types of Reactions

Acedoben Acyl Glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

科学的研究の応用

Drug Metabolism Studies

Acedoben acyl glucuronide serves as a model compound in studies examining the metabolic pathways of NSAIDs. Its formation through glucuronidation highlights the role of UDP-glucuronosyltransferases (UGTs) in drug metabolism. Understanding the kinetics and mechanisms of acyl glucuronide formation is crucial for predicting the pharmacokinetic profiles of new drugs.

Table 1: Key Enzymes Involved in Acedoben Metabolism

| Enzyme | Function |

|---|---|

| UGT1A1 | Catalyzes the formation of acyl glucuronides from various substrates, including acedoben. |

| UGT2B7 | Involved in the metabolism of opioids and other drugs, contributing to acyl glucuronide production. |

| UGT2B15 | Plays a role in the glucuronidation of NSAIDs, affecting their pharmacological activity. |

Toxicity Assessment

The reactivity of this compound raises concerns regarding its potential toxicity. Studies have shown that acyl glucuronides can covalently bind to proteins, leading to immune responses or adverse effects. This property necessitates careful evaluation during drug development.

Case Study: Valproic Acid

Valproic acid's acyl glucuronide has been implicated in immune-mediated adverse reactions. Research indicates that similar mechanisms may apply to other drugs metabolized to reactive acyl glucuronides, including acedoben.

Analytical Method Development

The analysis of this compound involves sophisticated techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). These methods are essential for quantifying metabolites in biological samples and assessing their stability.

Table 2: Analytical Techniques for this compound

| Technique | Description |

|---|---|

| LC-MS/MS | Provides sensitive detection and quantification of acyl glucuronides in complex matrices. |

| HPLC | Used for separating acyl glucuronides from other metabolites for detailed analysis. |

| NMR | Offers structural information about acyl glucuronides, aiding in understanding their reactivity. |

Regulatory Considerations

Due to the potential for back-conversion of acyl glucuronides to parent drugs, regulatory bodies emphasize the need for rigorous bioanalytical methods during drug approval processes. Studies have highlighted that a significant percentage of bioequivalence studies fail to account for this conversion, which can lead to inaccurate assessments of drug concentrations.

Findings from Recent Studies

作用機序

The mechanism of action of Acedoben Acyl Glucuronide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes. Similarly, its antibacterial and antitumor effects may result from interference with bacterial cell wall synthesis or inhibition of tumor cell proliferation.

類似化合物との比較

Similar Compounds

6-(4-Ethyl-5-hydroxy-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: Another member of the oxanocarboxylic acid family with similar properties.

6-(2-Carboxyacetyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid:

6-({3-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: Known for its unique chemical properties and applications.

Uniqueness

Acedoben Acyl Glucuronide stands out due to its specific combination of antiviral, antibacterial, and antitumor properties. Its unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and industrial applications.

生物活性

Acedoben acyl glucuronide is a significant metabolite formed from the drug acedoben, which is used primarily for its anti-inflammatory properties. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, potential toxicity, and interactions with biological macromolecules.

Formation and Metabolism

Acedoben undergoes metabolic conjugation primarily through the action of uridine diphosphoglucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. This process involves the attachment of glucuronic acid to the carboxylic acid moiety of acedoben, resulting in a reactive metabolite that can interact with various proteins in the body .

Reactivity Profile

This compound is classified as a reactive electrophilic metabolite. Its reactivity can lead to several biological consequences:

- Intramolecular Rearrangement : The compound can undergo intramolecular rearrangements, which may influence its stability and interaction with proteins.

- Hydrolysis : this compound can hydrolyze, leading to the release of the parent drug or other active metabolites.

- Covalent Binding : It has the potential to form covalent adducts with proteins, which may lead to altered protein function and potential toxicity .

Toxicological Implications

The formation of protein adducts by this compound raises concerns regarding its safety profile. Studies have shown that reactive acyl glucuronides can lead to adverse drug reactions through mechanisms such as:

- Protein Modification : Covalent modification of proteins can disrupt normal physiological functions, potentially leading to toxicity.

- Glycation Pathways : The metabolite may participate in glycation processes, contributing to cellular damage and inflammation .

In Vitro Studies

Research has demonstrated that acyl glucuronides, including those derived from acedoben, exhibit varying degrees of reactivity based on their structure. For instance:

- Half-Life Analysis : In vitro stability studies indicated that this compound has a half-life that correlates with its reactivity. Compounds categorized as "safe" exhibited longer half-lives (≥ 10 hours), suggesting lower reactivity compared to those in "warning" or "withdrawn" categories .

- Reactive Intermediate Trapping : Using glutathione and methoxylamine, researchers identified key intermediates in transacylation pathways, providing insights into potential bioactivation risks associated with this compound .

Clinical Observations

Clinical studies have reported instances where patients taking drugs metabolized to form reactive acyl glucuronides experienced adverse effects. These findings underscore the importance of monitoring for potential protein adduct formation in individuals treated with acedoben and similar compounds .

Comparative Analysis Table

| Property | This compound | Other Acyl Glucuronides |

|---|---|---|

| Formation | UGT-mediated | UGT-mediated |

| Reactivity | Electrophilic | Varies |

| Half-Life | ≥ 10 hours (safe drugs) | Varies |

| Protein Adduct Formation | Yes | Yes |

| Toxicity Potential | Moderate | High (in some cases) |

特性

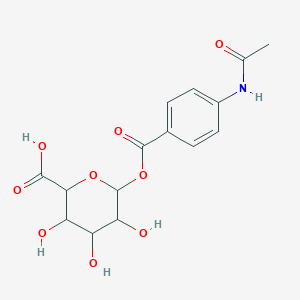

IUPAC Name |

6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTXIFPCUCHZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。